molecular formula C22H22N2O4 B7695723 3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide

3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide

Cat. No.: B7695723
M. Wt: 378.4 g/mol
InChI Key: UUVBGHQFKNGQSV-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a trimethoxyphenyl group and a pyridinylmethylphenyl moiety. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-18-12-17(13-19(27-2)21(18)28-3)22(25)24-20(15-8-5-4-6-9-15)16-10-7-11-23-14-16/h4-14,20H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVBGHQFKNGQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. It has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide is unique due to the combination of its trimethoxyphenyl and pyridinylmethylphenyl groups, which confer distinct biological activities and make it a valuable compound for medicinal chemistry research.

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